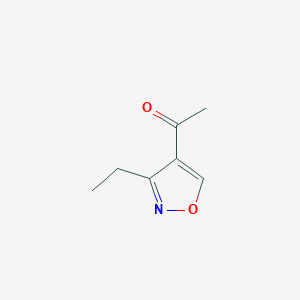

1-(3-Ethylisoxazol-4-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58752-02-6 |

|---|---|

Molecular Formula |

C7H9NO2 |

Molecular Weight |

139.15 g/mol |

IUPAC Name |

1-(3-ethyl-1,2-oxazol-4-yl)ethanone |

InChI |

InChI=1S/C7H9NO2/c1-3-7-6(5(2)9)4-10-8-7/h4H,3H2,1-2H3 |

InChI Key |

YPNZMKVWGDMRNR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NOC=C1C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 Ethylisoxazol 4 Yl Ethanone and Its Analogues

Classical and Modern Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring can be achieved through various synthetic strategies, ranging from traditional cycloadditions to more contemporary multicomponent reactions. These methods offer different advantages in terms of regioselectivity, substrate scope, and reaction conditions.

1,3-Dipolar Cycloaddition Reactions

A cornerstone in isoxazole synthesis is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. wikipedia.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.govwikipedia.org The reaction of a nitrile oxide with an alkyne directly yields an isoxazole ring. wikipedia.org

The versatility of the 1,3-dipolar cycloaddition is highlighted by its application in the synthesis of complex molecules, including isoxazole-conjugated β-lactam hybrids and sugar-derived isoxazole conjugates. tandfonline.comcdnsciencepub.com

Condensation and Cycloisomerization Strategies

Condensation reactions provide another major pathway to the isoxazole core. A common approach involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). nanobioletters.com For instance, the reaction of β-ketoesters with hydroxylamine hydrochloride can lead to the formation of isoxazol-5(4H)-ones. bohrium.comresearchgate.net

Cycloisomerization reactions of α,β-acetylenic oximes have also emerged as a powerful tool for isoxazole synthesis. researchgate.netrsc.org These reactions can be catalyzed by various metals, with gold catalysts like AuCl₃ showing high efficiency in converting α,β-acetylenic oximes to substituted isoxazoles under mild conditions. organic-chemistry.orgresearchgate.net This method is particularly useful as it allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply modifying the substituents on the starting acetylenic oxime. organic-chemistry.orgresearchgate.net

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Aromatic aldehydes, Ethyl acetoacetate (B1235776), Hydroxylamine hydrochloride | Hexamine, Ethanol (B145695):water | Aryl-3-methylisoxazol-5(4H)-ones | fzgxjckxxb.com |

| α,β-Acetylenic oximes | AuCl₃ | Substituted isoxazoles | researchgate.net |

| Aldehydes, Ethyl acetoacetate, Hydroxylamine hydrochloride | Lipase, Water | 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones | researchgate.net |

| α,β-Unsaturated hydrazones and oximes | Iodine(III) catalyst | Functionalized NH-pyrazoles and isoxazoles | organic-chemistry.org |

Multicomponent Reaction Frameworks for Heterocyclic Scaffolds

Multicomponent reactions (MCRs) have gained significant traction in modern organic synthesis due to their high atom economy, efficiency, and ability to generate molecular complexity in a single step. bohrium.comfzgxjckxxb.comscirp.org For isoxazole synthesis, MCRs typically involve the one-pot combination of three or more starting materials. bohrium.com

A prominent example is the three-component reaction of an aldehyde, a β-dicarbonyl compound like ethyl acetoacetate, and hydroxylamine hydrochloride. researchgate.netfzgxjckxxb.com This approach has been utilized to synthesize a variety of isoxazole derivatives, including 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones. bohrium.comresearchgate.netfzgxjckxxb.com The development of green and efficient protocols for these MCRs is an active area of research, with a focus on using environmentally benign solvents like water and employing catalysts such as hexamine or even biocatalysts like lipase. bohrium.comresearchgate.netfzgxjckxxb.com The use of ultrasonic irradiation has also been shown to accelerate these reactions, often leading to higher yields in shorter reaction times under catalyst-free conditions. preprints.orgbohrium.com

Direct and Indirect Synthetic Routes to 1-(3-Ethylisoxazol-4-yl)ethanone

Once the isoxazole ring is formed, the next crucial step is the introduction of the ethanone (B97240) moiety at the 4-position to yield the target compound, this compound. This can be achieved through several synthetic transformations.

Preparation via Oxidation of Isoxazolyl Alcohol Precursors

A common and direct method for introducing a ketone functional group is through the oxidation of a corresponding secondary alcohol. In this context, a precursor such as 1-(3-ethylisoxazol-4-yl)ethanol would be synthesized first. This alcohol can then be oxidized to the desired ethanone.

Standard oxidizing agents for the conversion of secondary alcohols to ketones include chromic acid-based reagents like pyridinium (B92312) chlorochromate (PCC) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. libretexts.orgsavemyexams.comcompoundchem.com PCC is known for being a milder oxidizing agent that typically stops the oxidation of primary alcohols at the aldehyde stage, while for secondary alcohols, it efficiently yields ketones. libretexts.org When using potassium dichromate, the orange dichromate(VI) ions are reduced to green chromium(III) ions, providing a visual indication of the reaction's progress. libretexts.orgsavemyexams.com More modern and environmentally benign oxidizing agents like 2-iodoxybenzoic acid (IBX) in a solvent such as DMSO have also been effectively used for the oxidation of isoxazole-linked alcohols to introduce a ketone moiety. nih.gov

| Alcohol Type | Oxidizing Agent | Product | Reference |

| Primary Alcohol | PCC | Aldehyde | libretexts.org |

| Primary Alcohol | K₂Cr₂O₇/H⁺ (reflux) | Carboxylic Acid | libretexts.orgsavemyexams.com |

| Secondary Alcohol | PCC or K₂Cr₂O₇/H⁺ | Ketone | libretexts.orgsavemyexams.com |

| Tertiary Alcohol | No reaction | No reaction | libretexts.orgsavemyexams.com |

Introduction of the Ethanone Moiety through Alpha-Functionalization

An alternative strategy involves the functionalization of a pre-formed isoxazole ring that already contains a suitable handle for elaboration. For instance, if a 4-bromo-3-ethylisoxazole is available, the ethanone group could be introduced via a cross-coupling reaction. While direct acylation at the C4 position can be challenging, a multi-step sequence is often employed.

Another approach could involve the N-alkylation of a suitable pyrazole (B372694) or imidazole (B134444) derivative with a bromoethanone, followed by further transformations. While not a direct synthesis of the target isoxazole, this highlights a common strategy in heterocyclic chemistry where one heterocycle is used as a scaffold to build another. For example, the N-alkylation of 3,5-dimethylpyrazole (B48361) with 1-aryl-2-bromoethanone has been reported to yield 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone derivatives. mdpi.com This demonstrates the principle of attaching an ethanone-containing side chain to a heterocyclic core.

Strategic Diversification of Substituents on the Isoxazole Ring

The chemical modification of the isoxazole ring is a key strategy for developing new agents with varied properties. nih.gov These modifications can involve attaching the isoxazole to other aromatic or heteroaromatic systems or substituting it with different alkyl groups. nih.gov The biological and chemical characteristics of isoxazole derivatives can be significantly influenced by the nature and position of these substituents. nih.gov

Several synthetic strategies allow for the introduction of diverse functional groups onto the isoxazole core. One common approach is the 1,3-dipolar cycloaddition reaction, where substituted alkynes and in situ-generated nitrile oxides react to form 3,4,5-substituted isoxazoles. organic-chemistry.org This method is highly versatile, accommodating a wide range of substituents on both the alkyne and the hydroximinoyl chloride (the nitrile oxide precursor), thereby enabling access to a diverse library of isoxazole derivatives. organic-chemistry.org For instance, the synthesis of 4-difluoromethyl isoxazoles has been achieved by reacting difluoromethyl alkynes with imidoyl chlorides. nih.gov

Another powerful technique involves the multi-component reaction (MCR) of aldehydes, primary nitro compounds, and other reagents, which can be modified to control the regioselectivity and introduce various substituents at different positions of the heterocyclic ring. researchgate.net Furthermore, existing isoxazole rings can be functionalized. For example, methods have been developed for the acylation of precursor isoxazoles with various acyl chlorides in the presence of a base like sodium hydride to yield more complex derivatives. beilstein-journals.org DFT calculations have been employed to understand how starting substituents on the isoxazole core influence isomerization processes, providing a path to predictably synthesize specific isomers. nanobioletters.com

Green Chemistry Principles in the Synthesis of Isoxazole Derivatives

Adherence to green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. abap.co.innih.gov This involves using safer solvents, reducing energy consumption, and designing processes with high atom economy. abap.co.innih.gov

Solvent-free synthesis is a cornerstone of green chemistry, often leading to enhanced reaction rates, higher yields, and simpler work-up procedures. nih.gov Several solvent-free protocols for isoxazole synthesis have been developed. One approach involves the condensation of hydroxylamine hydrochloride and ethyl acetoacetate with various aldehydes under solvent-free conditions, catalyzed by agro-waste materials. nih.gov

Mechanochemistry, specifically ball-milling, has emerged as a powerful solvent-free technique. nih.gov A scalable, solvent-free synthesis of 3,5-isoxazoles has been developed using ball-milling to facilitate the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.gov This method can be performed with or without a catalyst and is reproducible on a gram scale. nih.gov Similarly, trisubstituted isoxazoles have been synthesized in high yields and short reaction times by ball-milling N-hydroxybenzimidoyl chlorides and β-enamino carbonyl compounds without any catalyst or liquid additives. nih.gov Microwave-induced organic synthesis has also been employed for the solvent-free preparation of 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov

The use of biocatalysts and renewable materials aligns with green chemistry goals by reducing reliance on toxic reagents and non-renewable resources. In isoxazole synthesis, this has been demonstrated through the use of nature-derived catalysts. For example, fruit juices from Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime) have been successfully used to catalyze the one-pot, three-component reaction between aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride. researchgate.net

Agro-waste has also been repurposed as an efficient catalyst. A water extract of orange fruit peel ash (WEOFPA) has been used to catalyze the synthesis of 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones. nih.gov Similarly, a water extract of lemon fruit shell ash has been employed for the same transformation. researchgate.net Furthermore, propylamine-functionalized cellulose (B213188), a derivative of a renewable polymer, has been used as a catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water, highlighting multiple green chemistry principles such as the use of a renewable catalyst and an environmentally benign solvent. mdpi.com

Microwave (MW) and ultrasonic irradiation are energy-efficient techniques that can dramatically accelerate reaction rates, increase yields, and improve product purity. abap.co.inbohrium.comresearchgate.net These methods are considered green protocols as they often allow for milder reaction conditions and shorter reaction times compared to conventional heating. abap.co.innih.gov

Ultrasound-assisted synthesis has been applied to various isoxazole-forming reactions, including multi-component reactions and catalytic cyclizations, often minimizing byproduct formation and enabling the use of green solvents. elifesciences.orgpreprints.org A catalyst-free synthesis of methyleneisoxazole-5(4H)-ones has been achieved in ethanol under ultrasonic irradiation at room temperature, with reaction times of 10 minutes or less. bohrium.com In another example, ultrasound was used to promote the synthesis of new isoxazolines, resulting in good to excellent yields and significantly shorter reaction times. nih.gov

Microwave irradiation is also a highly effective tool. A novel one-pot, three-component synthesis of 3,4,5-substituted isoxazoles was accomplished in 30 minutes using microwave heating, a significant improvement over the several days required with conventional methods. organic-chemistry.org This approach also minimized the formation of unwanted byproducts. organic-chemistry.org The synthesis of various isoxazole derivatives via the reaction of chalcones with hydroxylamine hydrochloride demonstrated that microwave irradiation reduced reaction times from 6-8 hours to 6-10 minutes while improving yields. researchgate.net

| Method | Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Chalcone + Hydroxylamine HCl | Heating | 6-8 hours | 58-69% | researchgate.net |

| Microwave | Chalcone + Hydroxylamine HCl | MW Irradiation | 6-10 minutes | 67-82% | researchgate.net |

| Conventional | 3-Component Coupling-Cycloaddition | Heating | Several days | Lower | organic-chemistry.org |

| Microwave | 3-Component Coupling-Cycloaddition | MW (Dielectric heating) | 30 minutes | Moderate to good | organic-chemistry.org |

| Ultrasonic | Aldehyde + Ethyl acetoacetate + Hydroxylamine HCl | US Irradiation, Ethanol, Catalyst-free | ≤10 minutes | Excellent | bohrium.com |

The development of efficient and reusable catalysts is crucial for sustainable chemical manufacturing. In isoxazole synthesis, significant progress has been made in creating novel catalytic systems that can be easily separated and recycled.

Heteropolyacids, such as dodecatungstophosphoric acid (H₃PW₁₂O₄₀), have been shown to be effective and recyclable catalysts for various organic transformations, including those that can be applied to isoxazole synthesis precursors. scispace.comresearchgate.net Specifically, copper-substituted heteropolyanions like H₃PW₁₁CuO₄₀ have been identified as superior catalysts for synthesizing isoxazole derivatives in high yields. researchgate.netresearchgate.net

Nanocatalysts offer high surface area and unique catalytic properties. A recyclable Cu/Al₂O₃ nanocomposite has been used to catalyze the 1,3-dipolar cycloaddition for isoxazole synthesis under solvent-free ball-milling conditions. nih.gov Magnetically separable catalysts, such as a ZnO@Fe₃O₄ core-shell nanocatalyst and another based on 6-methylguanamine supported on CoFe₂O₄ nanoparticles, have been developed for the synthesis of isoxazol-5(4H)-one derivatives. bohrium.com These catalysts can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. bohrium.com Amine-functionalized cellulose also serves as a recyclable catalyst, which can be recovered and reused for several cycles. mdpi.com

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Cu/Al₂O₃ Nanocomposite | 1,3-Dipolar Cycloaddition | Recyclable, for solvent-free mechanochemical synthesis. | nih.gov |

| ZnO@Fe₃O₄ Core-Shell Nanocatalyst | Three-component condensation | Magnetically separable, reusable. | bohrium.com |

| H₃PW₁₁CuO₄₀ (Heteropolyacid) | Condensation | High yield and selectivity, reusable. | researchgate.netresearchgate.net |

| Propylamine-functionalized Cellulose | Three-component condensation | Bio-based, recyclable, works in water. | mdpi.com |

Advanced Process Development and Scalability Considerations in Isoxazole Synthesis

Transitioning a synthetic protocol from a laboratory setting to a larger, industrial scale requires methodologies that are not only efficient but also robust, safe, and economically viable. Several of the green chemistry approaches discussed also offer advantages in scalability.

Mechanochemical methods, such as ball-milling, are particularly promising for large-scale synthesis. nih.gov A developed solvent-free synthesis of 3,5-isoxazoles was shown to be reproducible on a 1.0-gram scale without needing to alter the reaction time, indicating its potential for scalability. nih.gov Synthetic methods for fused isoxazoles have been noted for being easy to scale up due to feasible reaction conditions and simple cyclization reactions. mdpi.com

The use of multi-component reactions (MCRs) is inherently advantageous for process development as they often involve fewer operational steps, reducing waste and cost. nih.gov Protocols that avoid hazardous solvents and expensive or toxic catalysts are more amenable to scaling up. nih.govbohrium.com For example, the use of water as a solvent and inexpensive, renewable catalysts like functionalized cellulose or fruit juices simplifies process safety and waste management. researchgate.netmdpi.com The development of continuous flow processes, often aided by microwave technology or robust heterogeneous catalysts, represents the next frontier for the large-scale, efficient production of isoxazole derivatives.

Chemical Reactivity and Mechanistic Investigations of 1 3 Ethylisoxazol 4 Yl Ethanone

Functionalization Studies of the Isoxazole (B147169) Nucleus

The isoxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the presence of both an electron-donating oxygen atom and an electron-withdrawing nitrogen atom. chemicalbook.com This electronic makeup dictates the regioselectivity of various functionalization reactions.

Electrophilic Aromatic Substitution (SEAr) Reactions

The isoxazole ring is generally less reactive towards electrophilic aromatic substitution than other five-membered heterocycles like furan (B31954) due to the electron-withdrawing nature of the nitrogen atom. chemicalbook.com However, these reactions, such as nitration and halogenation, can occur, typically at the C4 position, which is activated by the oxygen atom and less deactivated by the nitrogen atom. clockss.org The presence of activating groups on the ring can further facilitate these substitutions. For instance, the presence of an electron-donating group at the 4-position is crucial for intramolecular SEAr reactions to synthesize isoxazole-containing fused heterocycles. researchgate.net

| Reaction | Reagents | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | C4 | clockss.org |

| Halogenation | Br₂ or Cl₂ | C4 | clockss.org |

| Chloromethylation | CH₂O/HCl | C4 | clockss.org |

Directed C-H Bond Activation and Arylation Processes

Modern synthetic methods have enabled the direct functionalization of isoxazole C-H bonds, offering a more atom-economical approach compared to traditional methods. researchgate.netnih.gov Palladium-catalyzed direct arylation of isoxazoles with aryl iodides has been shown to selectively activate the C-H bond at the 5-position. nih.gov Furthermore, rhodium(III)-catalyzed carboxylate-directed C-H activation provides another route for the functionalization of isoxazoles. researchgate.net These methods often require specific directing groups to achieve high regioselectivity. For instance, a catalyst-driven approach allows for selective C-H functionalization at either the distal or proximal positions of isoxazoles. mdpi.com

| Catalyst System | Directing Group | Position of Functionalization | Reference |

| Palladium | None | C5 | nih.gov |

| Rhodium(III) | Carboxylate | Varies | researchgate.net |

| Cationic Rhodium | Isoxazole Nitrogen | Proximal | mdpi.com |

| Palladium | None (electrophilic metalation) | C4 | mdpi.com |

Nucleophilic Substitution Pathways on Isoxazole Derivatives

Nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing the isoxazole ring, particularly when a good leaving group is present. The nitro group, for example, is an excellent leaving group in SNAr reactions. rsc.org The reaction of 5-nitroisoxazoles with various nucleophiles proceeds under mild conditions to afford a wide range of substituted isoxazoles in high yields. researchgate.netrsc.org This method has been used to introduce O, N, and S-based nucleophiles onto the isoxazole core. researchgate.net

A study by Alexander and co-workers demonstrated the sterically facilitated intramolecular nucleophilic substitution of a dimethylamino group for the synthesis of fused isoxazoles, proceeding through an SNAr mechanism. mdpi.com

Transition Metal-Catalyzed Coupling and Cross-Coupling Reactions

Transition metal catalysis has become an indispensable tool for the functionalization of isoxazoles, allowing for the formation of C-C and C-heteroatom bonds under relatively mild conditions that preserve the isoxazole ring. researchgate.netresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are widely employed to introduce aryl, vinyl, and alkynyl groups onto the isoxazole nucleus. nih.govbohrium.com These reactions typically require a pre-functionalized isoxazole, such as a halo- or triflyloxy-substituted derivative.

Recent advancements have focused on the direct C-H functionalization of isoxazoles, bypassing the need for pre-functionalization. nih.gov For example, palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been successfully achieved. nih.gov Copper catalysts have also been utilized in the synthesis of isoxazole derivatives. bohrium.com

| Reaction Type | Catalyst | Substrates | Reference |

| Suzuki Coupling | Palladium | Haloisoxazole, Boronic acid | nih.gov |

| Stille Coupling | Palladium | Haloisoxazole, Organotin reagent | nih.gov |

| Sonogashira Coupling | Palladium/Copper | Haloisoxazole, Terminal alkyne | nih.gov |

| Direct C-H Arylation | Palladium | Isoxazole, Aryl iodide | nih.gov |

Reactivity Profiles of the Ethanone (B97240) Side Chain

The ethanone side chain of 1-(3-Ethylisoxazol-4-yl)ethanone possesses a reactive carbonyl group that can participate in a variety of chemical transformations.

Carbonyl Group Reactivity (e.g., Nucleophilic Additions, Condensations)

The carbonyl group of the ethanone side chain is susceptible to nucleophilic attack. youtube.com This allows for a range of reactions, including:

Nucleophilic Addition: Grignard reagents and organolithium compounds can add to the carbonyl carbon to form tertiary alcohols. youtube.com Reductions with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yield the corresponding secondary alcohol. youtube.com

Condensation Reactions: The alpha-protons of the ethanone group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with aldehydes or ketones to form β-hydroxy ketones, which may subsequently dehydrate to α,β-unsaturated ketones. magritek.comyoutube.com The Claisen condensation involves the reaction of the enolate with an ester to form a β-dicarbonyl compound. youtube.com

| Reaction Type | Reagents | Product Type | Reference |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary alcohol | youtube.com |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol | youtube.com |

| Aldol Condensation | Aldehyde or Ketone, Base | β-Hydroxy ketone or α,β-Unsaturated ketone | magritek.comyoutube.com |

| Claisen Condensation | Ester, Base | β-Dicarbonyl compound | youtube.com |

Alpha-Position Reactivity (e.g., Halogenation, Alkylation)

The acetyl group's alpha-carbon in this compound is a key site for reactivity due to the electron-withdrawing nature of the adjacent carbonyl group, which increases the acidity of the alpha-hydrogens. This facilitates reactions like halogenation and alkylation through the formation of enol or enolate intermediates.

Alpha-Halogenation:

Alpha-halogenation of ketones can proceed under either acidic or basic conditions. libretexts.orglibretexts.org In an acidic medium, the reaction involves the formation of an enol intermediate, which then attacks the halogen. libretexts.org The rate of this reaction is typically independent of the halogen concentration, indicating that enol formation is the rate-determining step. libretexts.org For unsymmetrical ketones, halogenation under acidic conditions tends to occur at the more substituted alpha-carbon due to the formation of the more stable, more substituted enol. msu.edu

Conversely, base-promoted halogenation proceeds via an enolate intermediate. libretexts.org The introduction of an electron-withdrawing halogen atom at the alpha-position increases the acidity of the remaining alpha-hydrogens, often leading to multiple halogenations. libretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org To achieve monohalogenation, acidic conditions are generally preferred. libretexts.org Lewis acids can also catalyze the alpha-halogenation of 1,3-dicarbonyl compounds. nih.gov

Alpha-Alkylation:

Alpha-alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. It typically involves the formation of an enolate ion using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by an SN2 reaction with an alkyl halide. youtube.comyoutube.com The use of a bulky base like LDA at low temperatures can favor the formation of the less substituted (kinetic) enolate, leading to alkylation at the less hindered alpha-position. youtube.com Alternatively, the Stork enamine synthesis provides a milder method for alpha-alkylation, where a ketone is first converted to an enamine, which then acts as the nucleophile. youtube.com Transition metal catalysis has also emerged as a powerful tool for the alpha-alkylation of various carbonyl compounds, including ketones, esters, and amides, offering high efficiency and stereoselectivity. mdpi.comutdallas.edu

| Reaction | Reagents | Key Intermediate | Product |

| Acid-Catalyzed Halogenation | Halogen (Cl₂, Br₂, I₂), Acid | Enol | α-Haloketone |

| Base-Promoted Halogenation | Halogen, Base | Enolate | α-Haloketone (often polyhalogenated) |

| Alpha-Alkylation (LDA) | LDA, Alkyl Halide | Enolate | α-Alkylketone |

| Stork Enamine Alkylation | Secondary Amine, Alkyl Halide | Enamine | α-Alkylketone |

Rearrangement Pathways Involving the Ketone Function

The ketone functionality in this compound can participate in several rearrangement reactions, often leading to significant structural transformations. These rearrangements are typically initiated by the formation of an intermediate, which then undergoes a migratory shift of a group.

Notable rearrangement reactions involving ketones include:

Beckmann Rearrangement: This reaction involves the transformation of an oxime, derived from a ketone, into an amide. masterorganicchemistry.com The reaction is typically catalyzed by acid and proceeds through the migration of the group anti-periplanar to the hydroxyl group on the oxime. masterorganicchemistry.combyjus.com The product of the Beckmann rearrangement of a cyclic ketone is a lactam. byjus.com

Favorskii Rearrangement: This rearrangement converts an α-haloketone into a carboxylic acid derivative upon treatment with a base. libretexts.org The mechanism often involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. This can result in a ring contraction if the starting material is a cyclic α-haloketone. libretexts.org

Baeyer-Villiger Rearrangement: This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as m-CPBA. libretexts.org The reaction proceeds through the migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. libretexts.org

Cornforth Rearrangement: This rearrangement is specific to 4-acyloxazoles, where the acyl group on position 4 and the substituent on position 5 exchange places. wikipedia.org It proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate. wikipedia.org

| Rearrangement | Starting Material | Reagent(s) | Product |

| Beckmann | Ketone Oxime | Acid | Amide or Lactam |

| Favorskii | α-Haloketone | Base | Carboxylic Acid Derivative |

| Baeyer-Villiger | Ketone | Peroxy Acid | Ester |

| Cornforth | 4-Acyloxazole | Heat | Isomeric Oxazole |

Ring-Opening and Ring-Expansion Transformations of Isoxazole-Based Structures

The isoxazole ring, while generally stable, can undergo a variety of ring-opening and ring-expansion reactions under specific conditions, providing access to a diverse range of acyclic and heterocyclic compounds. clockss.org The presence of substituents significantly influences the reactivity and the outcome of these transformations.

Ring-Opening Reactions:

The N-O bond in the isoxazole ring is susceptible to cleavage under reductive or basic conditions.

Reductive Cleavage: Catalytic hydrogenation using catalysts like Raney nickel, palladium, or platinum readily cleaves the N-O bond to yield β-amino enones. clockss.org This method is highly efficient and selective. clockss.org Electrochemical methods and yeast-catalyzed reactions can also achieve N-O bond cleavage, particularly in isoxazoles bearing an electron-withdrawing group at the 4-position. rsc.org

Base-Promoted Ring-Opening: Strong bases can induce the ring-opening of isoxazoles. For instance, treatment of N-alkylisoxazolium salts with sodium alkoxide leads to the formation of β-alkoxyenamines. clockss.org The decomposition of certain nitrobenzisoxazoles is catalyzed by bases, with the reaction rate being significantly enhanced by appropriately positioned catalytic groups. acs.org

Transition Metal-Catalyzed Ring-Opening: Transition metals like ruthenium and cobalt can catalyze the ring-opening of isoxazoles, leading to the formation of various nitrogen-containing heterocycles such as pyrroles and isoquinolines through a ring-opening-ring-closing cascade mechanism. researchgate.net

Photochemical Rearrangement: Irradiation with UV light can induce the photoisomerization of isoxazoles, often leading to the formation of oxazoles via an acyl azirine intermediate. acs.orgnih.gov More recently, photochemical processes have been developed to convert trisubstituted isoxazoles into isolable ketenimines, which can then be transformed into other heterocycles like pyrazoles. acs.orgnih.gov

Ring-Expansion Reactions:

Ring-expansion reactions of isoxazoles provide a route to larger heterocyclic systems.

Copper(I)-Catalyzed Reactions: Copper(I) catalysts can mediate the insertion of diazo compounds into the N-O bond of isoxazoles, resulting in the formation of spiro[isoquinoline-4,2'- researchgate.netCurrent time information in Богородский район, RU.oxazin]-3-ones. thieme-connect.dethieme-connect.de The efficiency of this reaction is influenced by the electronic nature of the substituents on the isoxazole ring. thieme-connect.de

Molybdenum-Mediated Ring Expansion: Molybdenum hexacarbonyl has been used to mediate the ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to afford 4-oxo-1,4-dihydropyridine-3-carboxylates. nih.gov

| Transformation | Reagents/Conditions | Resulting Structure(s) |

| Reductive Ring-Opening | Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | β-Amino enone |

| Base-Promoted Ring-Opening | Strong Base (e.g., NaOEt on isoxazolium salt) | β-Alkoxyenamine |

| Transition Metal-Catalyzed Ring-Opening | Ru or Co catalyst | Pyrroles, Isoquinolines |

| Photochemical Rearrangement | UV Light | Oxazoles, Ketenimines |

| Copper(I)-Catalyzed Ring-Expansion | Cu(I) catalyst, Diazo compound | Spiro researchgate.netCurrent time information in Богородский район, RU.oxazines |

| Molybdenum-Mediated Ring-Expansion | Mo(CO)₆ | 4-Oxo-1,4-dihydropyridines |

Derivatization Strategies for Complex Molecular Scaffolds

The versatile reactivity of the isoxazole ring and its substituents makes this compound a valuable building block for the synthesis of more complex molecular architectures. nih.govnanobioletters.com Derivatization strategies often leverage the ring-opening and rearrangement reactions discussed previously.

From Ring-Opened Intermediates: The β-amino enones obtained from the reductive ring-opening of isoxazoles are particularly useful synthetic intermediates. clockss.org They are isoelectronic with β-diketones and can be readily converted to them under acidic conditions. clockss.org This "isoxazole-to-diketone" strategy effectively uses the isoxazole ring as a protecting group for the β-diketone functionality. clockss.org Furthermore, these β-amino enones can be transformed into enones through N-acylation followed by reduction and hydrolysis. clockss.org

Building Fused Heterocycles: Isoxazole derivatives can be used to construct fused heterocyclic systems. For example, isoxazolo[4,5-b]pyridines can be synthesized from appropriately substituted isoxazoles or by building the isoxazole ring onto a pre-existing pyridine (B92270) core. beilstein-journals.orgbeilstein-journals.org These fused systems can then undergo further transformations, such as the Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones to yield polyfunctional pyridines. beilstein-journals.orgbeilstein-journals.org

Multicomponent Reactions: The synthesis of highly substituted isoxazoles, which can serve as precursors to complex molecules, can be achieved through multicomponent reactions. For instance, a one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been developed using microwave irradiation. bohrium.com

The ability to selectively functionalize the isoxazole ring and its side chains, coupled with the diverse ring transformation possibilities, underscores the importance of this compound and related structures in the construction of complex and potentially biologically active molecules. nih.gov

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 1-(3-Ethylisoxazol-4-yl)ethanone can be established.

One-Dimensional NMR (¹H, ¹³C) Spectral Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information regarding the chemical environment of hydrogen and carbon atoms, respectively.

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The ethyl group attached to the isoxazole (B147169) ring gives rise to a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), indicative of their coupling. The acetyl group's methyl protons appear as a sharp singlet, and the proton attached to the isoxazole ring also manifests as a singlet, reflecting the absence of adjacent protons.

The ¹³C NMR spectrum provides complementary information, revealing the chemical shifts of each unique carbon atom. The carbonyl carbon of the acetyl group typically resonates at a significantly downfield chemical shift. The carbon atoms of the isoxazole ring also have characteristic chemical shifts, as do the carbons of the ethyl and acetyl methyl groups.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound were not explicitly available in the provided search results. The descriptions are based on general principles of NMR spectroscopy and data for analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR techniques are employed to further resolve the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the acetyl methyl protons and the carbonyl carbon, as well as between the isoxazole ring proton and adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which can be crucial for confirming stereochemistry, although it is less critical for a relatively rigid molecule like this compound.

While specific 2D NMR data for this exact compound is not available in the search results, these techniques are standard practice for full structural elucidation.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the molecular formula of the compound. For this compound (C₇H₉NO₂), the expected exact mass can be calculated and compared with the experimental value.

Table 3: HRESIMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | Value not available | Value not available |

Specific HRESIMS data for this compound was not found in the provided search results.

Elucidation of Fragmentation Pathways and Isomeric Distinctions

In the mass spectrometer, molecules can be induced to fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of the acetyl group or cleavage of the ethyl group. These fragmentation patterns can also be instrumental in distinguishing between isomers, as different structural arrangements will lead to unique sets of fragment ions.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching of the ketone, typically in the region of 1680-1715 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the alkyl and aromatic-like isoxazole ring protons, as well as C=N and C=C stretching vibrations from the isoxazole ring itself.

Table 4: Diagnostic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~1700 | C=O (Ketone) |

| ~2850-3000 | C-H (Alkyl) |

| ~1600 | C=N (Isoxazole) |

| ~1400-1500 | C=C (Isoxazole) |

The provided wavenumbers are approximate and based on typical ranges for these functional groups. Specific experimental data for this compound was not available in the search results.

X-ray Crystallography for Definitive Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 4-substituted 3,5-dimethylisoxazoles, provides significant insight into the expected solid-state conformation. nih.gov X-ray crystallography offers an unambiguous determination of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state.

For instance, the crystal structure of a complex between human bromodomain BRD4(1) and a 3,5-dimethylisoxazole (B1293586) derivative was solved at a resolution of 1.98 Å. acs.org This analysis revealed that the 3,5-dimethylisoxazole moiety acts as a bioisostere for acetylated lysine, forming a critical hydrogen bond with a conserved asparagine residue within the protein's binding pocket. nih.govacs.org The dihedral angle between the isoxazole and an adjacent phenyl ring in similar compounds has been observed to be between 39° and 50°, indicating a non-planar arrangement that can be adopted without introducing significant strain. acs.org

It is anticipated that a single crystal of this compound would crystallize in a common space group, such as P-1 (triclinic) or P21/c (monoclinic), which are frequently observed for organic molecules. mdpi.com The crystallographic data would provide precise measurements of the isoxazole ring, the ethyl group, and the acetyl substituent, confirming the planar nature of the isoxazole ring and the relative orientation of its substituents.

Table 1: Representative Crystallographic Data for a Related Isoxazole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 20.634(4) |

| b (Å) | 11.179(2) |

| c (Å) | 11.0690(17) |

| Z | 4 |

| Data for 3,7-bis(4-(tert-butyl)phenyl)-3a,4,4a,7a,8,8a-hexahydro-4,8-methanobenzo[1,2-d:4,5-d']diisoxazole. researchgate.net |

Other Advanced Spectroscopic Methodologies (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Raman spectroscopy provides detailed information about molecular vibrations, complementing infrared (IR) spectroscopy. For this compound, characteristic Raman shifts would be expected for its key functional groups. The C=N stretching vibration of the isoxazole ring is typically observed in the range of 1580-1610 cm⁻¹. researchgate.netmdpi.com The carbonyl (C=O) stretch of the acetyl group would present a strong and distinct peak, likely around 1670-1720 cm⁻¹. Vibrations associated with the ethyl group, such as C-H stretching and bending modes, would also be present.

In a study of a pyrone derivative with a carbonyl group, the C=O stretching vibration was observed at 1719 cm⁻¹ in both the IR and Raman spectra. scifiniti.com For isoxazole derivatives, the C=N stretching band has been reported at 1607 cm⁻¹ and 1612 cm⁻¹. mdpi.comnih.gov These values provide a reliable estimate for the expected positions of key vibrational bands in the Raman spectrum of this compound.

Table 2: Expected Raman Shifts for this compound Based on Related Compounds

| Functional Group | Expected Raman Shift (cm⁻¹) | Reference Compound Type |

| C=O (acetyl) | 1670 - 1720 | Ketones, Acetyl-substituted heterocycles |

| C=N (isoxazole) | 1580 - 1610 | Isoxazole derivatives researchgate.netmdpi.com |

| C-H (ethyl/methyl) | 2850 - 3000 | Aliphatic groups |

UV-Visible spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The isoxazole ring, along with the acetyl substituent, constitutes a chromophore that is expected to absorb in the ultraviolet region. msu.edu The absorption maximum (λmax) is influenced by the electronic nature of the substituents and the solvent used for the measurement.

For a series of (E)-3-propylisoxazol-5(4H)-one derivatives, λmax values were recorded in methanol (B129727) and found to range from 380 nm to 407 nm, depending on the substitution on the benzylidene group attached at the 4-position. acs.org Another study on pyrimidine (B1678525) derivatives reported a λmax at 275 nm. nih.gov Given the electronic structure of this compound, an absorption maximum in the range of 250-290 nm would be anticipated. This absorption corresponds to π → π* transitions within the conjugated system of the isoxazole ring and the acetyl group.

Table 3: UV-Vis Absorption Data for Related Heterocyclic Compounds

| Compound Type | λmax (nm) | Solvent |

| (E)-4-Arylmethylene-3-propylisoxazol-5(4H)-ones | 380 - 407 | Methanol acs.org |

| Substituted Pyrimidine Derivative | 275 | Not Specified nih.gov |

| Quinazolinone-isoxazole hybrids | ~280 - 320 | Chloroform/DMSO |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(3-Ethylisoxazol-4-yl)ethanone from first principles. These calculations offer a detailed view of the molecule's electronic landscape.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govscirp.org For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311+G(d), are used to predict bond lengths, bond angles, and dihedral angles. scirp.orgredalyc.org This process minimizes the total electronic energy of the molecule, revealing its most stable conformation. The resulting energetic information is crucial for understanding the compound's stability and the thermodynamics of its reactions. scirp.org Theoretical vibrational frequencies can also be calculated and compared with experimental infrared (IR) spectra to validate the accuracy of the computed structure. epstem.net

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-C (acetyl) | 1.51 | |

| C-C (isoxazole ring) | 1.39 - 1.45 | |

| C-O (isoxazole ring) | 1.35 | |

| N-O (isoxazole ring) | 1.41 | |

| **Bond Angles (°) ** | O=C-C | 120.5 |

| C-C-C (ring-acetyl) | 125.0 | |

| C-N-O (ring) | 110.0 |

Molecular Orbital Analysis and Electronic Distribution

Molecular orbital analysis provides critical information about the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. arabjchem.org The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. For this compound, the oxygen atom of the acetyl group is expected to be a region of high negative potential, making it a likely site for electrophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties Note: These values are representative for isoxazole (B147169) derivatives and are calculated using DFT methods.

| Property | Symbol | Typical Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -7.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 6.5 |

| Dipole Moment | μ | 2.5 to 3.5 D |

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are powerful tools for mapping the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the most likely mechanism for a given transformation. For instance, the synthesis of this compound or its subsequent reactions can be modeled. nih.gov

A plausible reaction to study would be the Claisen condensation to form a 1,3-diketone, a common precursor for isoxazole synthesis. DFT calculations can identify the transition state structures and calculate the activation energy barriers for each step of the reaction, including deprotonation, nucleophilic attack, and elimination. nih.gov This provides a detailed, step-by-step understanding of the reaction kinetics and thermodynamics, which is often difficult to obtain through experimental means alone.

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. mdpi.comnih.gov These models use molecular descriptors—numerical values that describe a molecule's steric, electronic, or hydrophobic properties—to build a mathematical equation that can predict the activity or property of new, untested compounds. nih.govmdpi.com

For this compound, a QSAR study could explore how modifications to the ethyl group at the 3-position or the acetyl group at the 4-position affect a specific biological activity, such as enzyme inhibition. mdpi.com By synthesizing and testing a library of related compounds, a model can be developed to guide the design of more potent derivatives.

Table 3: Illustrative SAR Table for Hypothetical Derivatives

| Compound | R1 (Position 3) | R2 (Position 4) | Predicted Property (e.g., Biological Activity) |

| Parent | -CH2CH3 | -C(O)CH3 | Baseline |

| Derivative 1 | -CH3 | -C(O)CH3 | Potentially altered steric fit |

| Derivative 2 | -CF2CF3 | -C(O)CH3 | Increased electron-withdrawing character |

| Derivative 3 | -CH2CH3 | -C(O)CF3 | Enhanced electrophilicity of carbonyl carbon |

| Derivative 4 | -CH2CH3 | -CH(OH)CH3 | Introduction of H-bond donor/acceptor |

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the conformational landscape of flexible molecules like this compound, particularly the rotation of the ethyl and acetyl side chains.

MD simulations can also be used to study how the molecule interacts with its environment, such as a solvent or a biological receptor. mdpi.com By simulating the compound in a box of water molecules, one can study its solvation and hydrophobic interactions. If a target protein is known, MD simulations can be used to analyze the stability of the ligand-protein complex, identify key binding interactions, and understand the dynamic nature of the binding pocket. nih.govmdpi.com

In Silico Design and Prediction of Novel this compound Derivatives

The insights gained from quantum chemistry, QSAR, and MD simulations culminate in the ability to design novel molecules in silico. nih.govwu.ac.thmdpi.com This rational design process allows chemists to create and evaluate new derivatives of this compound computationally before committing to their synthesis.

For example, if a QSAR model suggests that increasing the electron-withdrawing nature of the substituent at the 3-position enhances activity, new derivatives with groups like trifluoromethyl could be proposed. nih.gov Molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a receptor, can then be used to screen these new designs against a biological target. semanticscholar.org Promising candidates identified through this in silico screening process can then be prioritized for synthesis and experimental testing, significantly accelerating the discovery of new lead compounds. semanticscholar.orgnih.gov

Emerging Research Applications Beyond Traditional Medicinal Chemistry

Role in Advanced Materials Science

The quest for new materials with tailored electronic, optical, and structural properties is a driving force in modern technology. Heterocyclic compounds are integral to this research, and 1-(3-ethylisoxazol-4-yl)ethanone serves as a promising candidate for developing next-generation materials.

The isoxazole (B147169) ring is an electron-rich aromatic system, a feature that is highly desirable in the design of organic electronic materials. Research has indicated that polyisoxazoles can exhibit semiconductor properties. arcjournals.org The synthesis of difluoroboron complexes incorporating isoxazole moieties has also been shown to yield materials with interesting photophysical properties, which are crucial for optoelectronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The structure of this compound, with its conjugated system and reactive acetyl group, allows for its potential polymerization or incorporation into larger π-conjugated systems, thereby tuning the electronic band gap and charge transport properties of the resulting material.

The construction of complex molecular architectures such as polymers and macrocycles often relies on versatile and reactive building blocks. The isoxazole nucleus can be used strategically in the synthesis of complex structures. For instance, research has demonstrated that the isoxazole ring can serve as a masked 1,3-diketone, which can be revealed under specific conditions to facilitate macrocyclization. acs.org One study detailed a convergent synthetic route to a 14-membered macrocycle using a 1,3-dipolar cycloaddition to form an isoxazole ring as a key step. acs.org Furthermore, synthetic strategies have been developed to transform isoxazole moieties into other heterocyclic systems, such as pyridines, which are common components of functional macrocycles and ligands. acs.org These examples highlight the potential of this compound to act as a linchpin in the assembly of sophisticated polymeric and macrocyclic structures with unique host-guest chemistry or material properties.

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. nih.govnih.gov PROTACs are heterobifunctional molecules comprising a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. biochempeg.comsigmaaldrich.com The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, ultimately affecting degradation efficiency. nih.govdiva-portal.org

While typical linkers consist of flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, there is growing interest in incorporating moieties that bestow additional functionality. biochempeg.combroadpharm.com The isoxazole ring presents a unique opportunity in this context due to its intrinsic photoreactivity. rsc.orgbiorxiv.org Studies have shown that the isoxazole N-O bond is labile and can be cleaved by light to generate highly reactive intermediates. rsc.org This property has been harnessed to develop isoxazoles as "native" photo-cross-linkers for mapping drug-protein interactions. cityu.edu.hknih.govcityu.edu.hk Integrating a this compound-derived unit into a PROTAC linker could enable light-induced covalent bonding to the target protein or E3 ligase, creating highly potent and irreversible degraders with spatiotemporal control.

| Research Area | Application of Isoxazole Moiety | Potential Role of this compound |

| Organic Semiconductors | Forms π-conjugated systems in polymers. arcjournals.org | Monomer for synthesizing polyisoxazoles with tailored electronic properties. |

| Macrocycle Synthesis | Acts as a transformable building block or masked functional group. acs.orgacs.org | Key component for constructing complex, functional macrocyclic architectures. |

| PROTAC Technology | Serves as a photoreactive cross-linking unit. cityu.edu.hknih.gov | Component for novel PROTAC linkers to create light-activated, covalent degraders. |

Contribution to Agrochemical Innovation and Development

The isoxazole ring is a well-established scaffold in the agrochemical industry, found in a variety of commercial herbicides, fungicides, and insecticides. arcjournals.orgnih.gov Its derivatives are known to exhibit potent biological activity against a range of agricultural pests and weeds.

Research into novel isoxazole derivatives continues to yield promising results. For example, a recently synthesized series of isoxazoles demonstrated significant herbicidal activity against barnyard grass (Echinochloa crus-galli), a problematic weed in rice cultivation. researchgate.net Another class, isoxazoline (B3343090) derivatives, has been developed into effective insecticides that are non-toxic to mammals. nih.gov Given that the biological activity of these compounds is highly dependent on the substitution pattern around the isoxazole core, this compound represents a valuable starting point or intermediate for the synthesis of new agrochemical candidates. The ethyl and acetyl groups can be readily modified to generate a library of new derivatives for screening, potentially leading to the discovery of next-generation crop protection agents with improved efficacy, selectivity, or environmental profiles. nih.govmdpi.com

Applications in Catalysis and Ligand Design for Transition Metal Complexes

The nitrogen atom of the isoxazole ring possesses a lone pair of electrons, enabling it to coordinate with transition metal centers and act as a ligand. This property opens the door for the use of isoxazole-containing compounds in catalysis and coordination chemistry. researchgate.netbohrium.com Research has shown that isoxazole-based Schiff base ligands can form stable complexes with metals like copper(II). researchgate.net In a different approach, fullerene-fused isoxazolines have been used to create organometallic compounds with rhenium, iridium, and platinum. acs.org

Furthermore, synthetic strategies have been developed that use the isoxazole ring as a precursor to other important ligand systems, such as 2,2'-bipyridines. acs.orgresearchgate.net The this compound molecule, with its isoxazole nitrogen and the carbonyl oxygen of the acetyl group, could potentially act as a bidentate chelating ligand. The formation of stable metal complexes can lead to novel catalysts for a variety of organic transformations, such as oxidations or coupling reactions. mdpi.comnih.gov The specific steric and electronic environment provided by the ethyl and acetyl substituents could be used to fine-tune the reactivity and selectivity of the metallic center.

Investigations into Bioisosteric Replacements for Chemical Biology Probes

Chemical probes are essential small-molecule tools used to study protein function and biological pathways in living systems. nih.gov The design of potent and selective probes often involves a process of molecular optimization, where parts of a molecule are systematically replaced to improve its properties. Bioisosteric replacement—the substitution of one atom or group with another that has similar physical or chemical properties—is a key strategy in this process. nih.gov

The isoxazole ring is a recognized pharmacophore and a valuable component in the design of chemical probes. acs.orgnih.govfrontiersin.org For example, isoxazole-based inhibitors have been developed as probes for histone deacetylases (HDACs). acs.org A particularly innovative application is the use of the isoxazole ring itself as an intrinsic photo-cross-linker. biorxiv.org Upon UV irradiation, the isoxazole can form a covalent bond with its target protein, allowing for definitive identification. cityu.edu.hknih.gov This is a significant advantage over traditional probes that require the addition of bulky, potentially disruptive photoreactive groups. rsc.org

This compound can serve as a scaffold for developing such probes. It can also be used as a bioisosteric replacement for other five-membered heterocyclic rings, like pyrazoles or triazoles, to modulate a probe's cell permeability, metabolic stability, or target-binding affinity. nih.gov The ability to fine-tune these properties is critical for creating high-quality chemical probes for biological research.

Future Perspectives and Research Directions

Development of Highly Selective and Efficient Synthetic Routes

The synthesis of isoxazoles, including 1-(3-Ethylisoxazol-4-yl)ethanone, is a well-established field, yet the pursuit of more efficient, selective, and environmentally benign methods continues to drive research. nih.gov A primary future direction lies in the development of novel synthetic strategies that offer high yields and selectivity under mild conditions.

One promising approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govacs.org This method has proven effective for creating a variety of highly substituted isoxazoles. Future work could focus on optimizing this process for the specific synthesis of this compound, potentially through catalyst refinement and the exploration of novel electrophiles to improve efficiency and reduce reaction times. For instance, the ICl-induced cyclization of specific 2-alkyn-1-one O-methyl oximes has been shown to produce 4-iodoisoxazoles in nearly quantitative yields, which can then be further elaborated. nih.gov

Another avenue of research is the advancement of one-pot, multicomponent reactions. researchgate.net These reactions, which combine multiple starting materials in a single step, offer significant advantages in terms of atom economy and operational simplicity. A three-component reaction involving hydroxylamine (B1172632) hydrochloride, a β-ketoester like ethyl acetoacetate (B1235776), and an appropriate aldehyde can yield 4-arylidene-3-alkylisoxazol-5(4H)-ones, which are structurally related to the target compound. researchgate.net Future research could adapt these multicomponent strategies to directly synthesize 4-acylisoxazoles with high efficiency.

| Synthetic Strategy | Key Features | Potential for this compound |

| Electrophilic Cyclization | High yields, good for highly substituted isoxazoles. nih.govacs.org | Optimization for specific substrate, exploration of new electrophiles. |

| Multicomponent Reactions | One-pot synthesis, atom economy, operational simplicity. researchgate.netresearchgate.net | Adaptation to directly form 4-acylisoxazoles. |

| Green Synthesis | Use of aqueous media, catalyst-free conditions, environmentally benign. researchgate.net | Development of water-based synthetic routes. |

| Microwave-Assisted Synthesis | Rapid, efficient, catalyst-free for some derivatives. nih.gov | Application to accelerate the formation of the isoxazole (B147169) ring. |

Exploration of Undiscovered Reactivity and Transformation Pathways

The 4-acyl group of this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will likely focus on uncovering novel reactions and pathways to generate new molecular architectures. The isoxazole ring itself can undergo various transformations, including ring-opening reactions, which can be exploited to synthesize other heterocyclic systems or acyclic compounds. anu.edu.au

The photochemistry of 4-acylisoxazoles presents an intriguing area for exploration. acs.org Irradiation can induce rearrangements and isomerizations, leading to the formation of novel and potentially valuable chemical structures. Understanding and controlling these photochemical pathways could open up new synthetic possibilities.

Furthermore, the reactivity of the acetyl group offers numerous opportunities for modification. For example, asymmetric alkylations of the chiral center that can be created at the α-position to the carbonyl group could lead to the synthesis of enantiomerically pure compounds with potential applications in asymmetric catalysis or as chiral building blocks. anu.edu.au The development of novel catalysts and reaction conditions for the selective transformation of the acyl group without affecting the isoxazole ring will be a significant area of focus.

| Reaction Type | Description | Potential Outcome |

| Ring-Opening Reactions | Cleavage of the isoxazole ring under specific conditions (e.g., hydrogenolysis). mdpi.com | Access to diverse acyclic and heterocyclic compounds. anu.edu.au |

| Photochemical Transformations | Use of light to induce molecular rearrangements and isomerizations. acs.org | Generation of novel, complex molecular scaffolds. |

| Asymmetric Alkylation | Stereoselective addition of alkyl groups to the α-position of the acetyl group. anu.edu.au | Synthesis of chiral derivatives for specialized applications. |

| Condensation Reactions | Reaction of the acetyl group with various nucleophiles. | Formation of new C-C bonds and functionalized derivatives. |

Synergistic Integration of Experimental and Advanced Computational Techniques

The integration of computational chemistry with experimental studies is becoming increasingly vital in modern chemical research. For this compound and its derivatives, this synergy can accelerate discovery and provide deeper mechanistic insights.

Computational methods, such as Density Functional Theory (DFT), can be used to study reaction mechanisms, predict reactivity, and rationalize experimental observations. tandfonline.com For instance, DFT calculations can help to understand the regioselectivity of cycloaddition reactions used to form the isoxazole ring or to predict the most likely sites for electrophilic or nucleophilic attack. tandfonline.com This predictive power can guide the design of new experiments and reduce the amount of trial-and-error required.

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are powerful tools for investigating the interactions of isoxazole derivatives with biological targets. mdpi.comresearchgate.net These techniques can predict binding affinities and identify key structural features required for a desired biological activity. mdpi.com This is particularly relevant for designing new isoxazole-based compounds with potential therapeutic applications. nih.govfrontiersin.org The combination of computational predictions with experimental validation through synthesis and biological testing creates a powerful feedback loop for the rapid optimization of lead compounds. acs.org

| Computational Technique | Application | Benefit |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting reactivity and spectroscopic properties. tandfonline.combohrium.com | Guides experimental design, rationalizes outcomes. |

| Molecular Docking | Predicting binding modes and affinities of molecules to biological targets. mdpi.comnih.gov | Identifies potential drug candidates and key interactions. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules and their complexes over time. mdpi.comresearchgate.net | Provides insights into binding stability and conformational changes. |

| QSAR | Correlating chemical structure with biological activity. mdpi.com | Develops predictive models for designing more potent compounds. |

Expansion into Novel Interdisciplinary Application Areas

While isoxazoles are well-established in medicinal chemistry, future research on this compound and its derivatives is poised to expand into new interdisciplinary fields. rsc.orgnih.gov

In materials science, the unique electronic properties and rigid structure of the isoxazole ring make it an attractive building block for novel organic materials. researchgate.net Derivatives of this compound could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the isoxazole ring and modification of the acyl group provides a high degree of modularity for materials design.

In agrochemicals, isoxazole-containing compounds have already demonstrated utility as herbicides and pesticides. researchgate.netacs.org Future research could focus on developing new derivatives of this compound with enhanced potency, selectivity, and environmental safety profiles. The exploration of this compound as a scaffold for new herbicides that inhibit photosystem II (PSII) electron transfer is a promising avenue. acs.org

Furthermore, the role of isoxazoles in chemical biology as probes and labeling agents is an emerging area. The reactivity of the ketone functionality could be exploited for bioconjugation, allowing for the attachment of the isoxazole core to proteins or other biomolecules to study biological processes.

| Application Area | Potential Role of this compound Derivatives |

| Materials Science | Building blocks for organic electronic materials (e.g., OLEDs, OPVs). researchgate.net |

| Agrochemicals | Scaffolds for novel herbicides and pesticides with improved properties. researchgate.netacs.org |

| Chemical Biology | Probes and labeling agents for studying biological systems. |

| Medicinal Chemistry | Core structure for developing new therapeutic agents targeting a range of diseases. nih.govnih.govespublisher.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.